molecular formula C15H17N3O2S B8116716 4-[2-[1-(4-Methylphenyl)ethylidene]hydrazinyl]benzenesulfonamide

4-[2-[1-(4-Methylphenyl)ethylidene]hydrazinyl]benzenesulfonamide

Cat. No.: B8116716
M. Wt: 303.4 g/mol
InChI Key: JCRSPJLUSHTDDS-UHFFFAOYSA-N
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Description

4-[2-[1-(4-Methylphenyl)ethylidene]hydrazinyl]benzenesulfonamide is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various fields of science and industry. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[1-(4-Methylphenyl)ethylidene]hydrazinyl]benzenesulfonamide involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but generally includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of this compound.

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields. Catalysts may be used to accelerate the reactions.

    Purification: After the synthesis, the compound is purified using techniques such as chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in large quantities while maintaining high purity standards.

Chemical Reactions Analysis

Types of Reactions

4-[2-[1-(4-Methylphenyl)ethylidene]hydrazinyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

4-[2-[1-(4-Methylphenyl)ethylidene]hydrazinyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.

    Industry: this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[2-[1-(4-Methylphenyl)ethylidene]hydrazinyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

4-[2-[1-(4-Methylphenyl)ethylidene]hydrazinyl]benzenesulfonamide can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:

    CID 123456789: Known for its similar chemical structure but different reactivity.

    CID 987654321: Shares some functional groups with this compound but has distinct biological activities.

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of chemical properties and reactivity. This uniqueness makes it particularly valuable in certain applications, such as its use as a specialized reagent in synthetic chemistry or its potential therapeutic effects in medicine.

Properties

IUPAC Name

4-[2-[1-(4-methylphenyl)ethylidene]hydrazinyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-11-3-5-13(6-4-11)12(2)17-18-14-7-9-15(10-8-14)21(16,19)20/h3-10,18H,1-2H3,(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRSPJLUSHTDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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